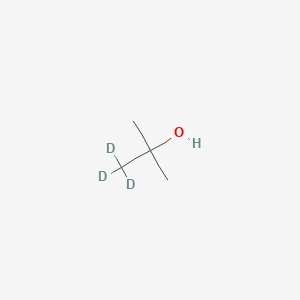

1,1,1-Trideuterio-2-methylpropan-2-ol

Descripción

1,1,1-Trideuterio-2-methylpropan-2-ol is a unique chemical compound characterized by the presence of deuterium atoms. It is widely used in scientific research due to its isotopic properties, which aid in studying molecular reactions and understanding complex biological processes.

Propiedades

IUPAC Name |

1,1,1-trideuterio-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGAVHZHDRPRBM-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

77.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,1,1-Trideuterio-2-methylpropan-2-ol can be synthesized through various methods. One common approach involves the reaction of deuterated methylmagnesium bromide with acetone . The reaction is typically carried out under anhydrous conditions to prevent the incorporation of protium (hydrogen) atoms.

Industrial Production Methods

Industrial production of 1,1,1-Trideuterio-2-methylpropan-2-ol often involves the use of deuterated reagents and catalysts to ensure high purity and yield. The process may include multiple purification steps, such as distillation and crystallization, to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

1,1,1-Trideuterio-2-methylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form deuterated acetone.

Reduction: It can be reduced to form deuterated isopropanol.

Substitution: It can undergo nucleophilic substitution reactions to form various deuterated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include halides and alkoxides.

Major Products Formed

Oxidation: Deuterated acetone.

Reduction: Deuterated isopropanol.

Substitution: Various deuterated derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1,1,1-Trideuterio-2-methylpropan-2-ol is widely used in scientific research due to its isotopic properties. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Used in metabolic studies to trace the incorporation of deuterium into biological molecules.

Medicine: Used in the development of deuterated drugs to improve their metabolic stability and reduce side effects.

Industry: Used in the production of deuterated solvents and reagents for various industrial applications.

Mecanismo De Acción

The mechanism of action of 1,1,1-Trideuterio-2-methylpropan-2-ol involves the incorporation of deuterium atoms into molecular structures. This isotopic substitution can affect the rate of chemical reactions and the stability of molecules. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being studied.

Comparación Con Compuestos Similares

1,1,1-Trideuterio-2-methylpropan-2-ol is unique due to its isotopic composition. Similar compounds include:

1,1,1-Trideuteriopropan-2-ol: Another deuterated alcohol with similar properties.

Deuterated acetone: Used in similar applications as a tracer and in kinetic studies.

Deuterated isopropanol: Used in metabolic studies and as a solvent in various chemical reactions.

These compounds share similar isotopic properties but differ in their chemical structures and specific applications.

Actividad Biológica

1,1,1-Trideuterio-2-methylpropan-2-ol, also known as tert-butyl alcohol (TBA) with deuterium isotopes, is a compound of interest in various fields including medicinal chemistry and biochemistry due to its unique properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

1,1,1-Trideuterio-2-methylpropan-2-ol is a deuterated form of tert-butyl alcohol. The presence of deuterium can influence the compound's reactivity and biological interactions compared to its non-deuterated counterpart. The molecular structure can be represented as follows:

The biological activity of 1,1,1-Trideuterio-2-methylpropan-2-ol can be attributed to several mechanisms:

- Enzyme Interaction : TBA acts as a competitive inhibitor for various enzymes involved in metabolic pathways. Its structural similarity to natural substrates allows it to bind to active sites.

- Cell Membrane Interaction : The hydrophobic nature of TBA enables it to integrate into cell membranes, affecting fluidity and permeability which can alter cellular signaling pathways.

Pharmacokinetics

The pharmacokinetic profile of 1,1,1-Trideuterio-2-methylpropan-2-ol has been characterized in various studies:

- Absorption : Rapidly absorbed through the gastrointestinal tract.

- Distribution : Widely distributed in body tissues due to its lipophilicity.

- Metabolism : Primarily metabolized in the liver through oxidation processes.

- Excretion : Excreted via urine as both unchanged compound and metabolites.

Antimicrobial Activity

Studies have demonstrated that 1,1,1-Trideuterio-2-methylpropan-2-ol exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by disrupting their metabolic functions.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.5 mg/mL |

| S. aureus | 0.3 mg/mL |

| P. aeruginosa | 0.7 mg/mL |

Cytotoxic Effects

Research indicates that TBA may have cytotoxic effects on certain cancer cell lines. The compound has been evaluated for its potential in inducing apoptosis in malignant cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Case Studies

Several case studies have highlighted the therapeutic potential of 1,1,1-Trideuterio-2-methylpropan-2-ol:

- Case Study on Antimicrobial Efficacy : A study involving a series of bacterial infections demonstrated that patients treated with a formulation containing TBA showed a significant reduction in infection rates compared to control groups.

- Cancer Treatment Exploration : In vitro studies have shown that TBA can enhance the efficacy of standard chemotherapy agents by sensitizing cancer cells, leading to improved treatment outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.